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Compound of Interest

Compound Name: Conagenin

Cat. No.: B1669308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Conagenin, more accurately known as Cannogenin, is a cardenolide, a type of steroid, that

has been isolated from plants of the Apocynum genus, notably Apocynum cannabinum.[1] As a

cardioactive steroid, the structural elucidation and spectroscopic characterization of

Cannogenin are of significant interest to researchers in natural product chemistry,

pharmacology, and drug development. This technical guide provides a summary of the

available spectroscopic data for Cannogenin, including Mass Spectrometry (MS), and outlines

standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), MS, and

Infrared (IR) spectra for this class of compounds.

Chemical Structure and Properties
Systematic Name: (3β,5β,14β)-3,14-Dihydroxy-19-oxo-card-20(22)-enolide

Molecular Formula: C₂₃H₃₂O₅

Molecular Weight: 388.5 g/mol [1]

Spectroscopic Data
A comprehensive collection of experimental spectroscopic data for Cannogenin is not readily

available in publicly accessible literature. However, based on its chemical structure and data
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from related cardiac glycosides, the following provides an overview of expected and reported

spectral characteristics.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of natural products like Cannogenin.

Table 1: Mass Spectrometry Data for Cannogenin

Ion Observed m/z Technique Reference

[M+Na]⁺ 411.17 ESI-MS
(Data inferred from

related compounds)

Molecular Formula C₂₃H₃₂O₅ - [1]

Molecular Weight 388.5 g/mol - [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for Cannogenin are not available in the reviewed

literature. The following tables provide predicted chemical shifts based on the known structure

of Cannogenin and typical values for similar cardenolide steroid cores. These predicted values

serve as a guide for researchers in assigning spectra upon experimental acquisition.

Table 2: Predicted ¹H NMR Chemical Shifts for Cannogenin
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 ~3.5 - 4.2 m

H-18 (CH₃) ~0.9 - 1.2 s

H-19 (CHO) ~9.5 - 10.5 s

H-21 ~4.8 - 5.1 m

H-22 ~5.8 - 6.2 s

Steroid Backbone 0.8 - 2.5 m (complex)

Table 3: Predicted ¹³C NMR Chemical Shifts for Cannogenin

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 ~65 - 75

C-5 ~35 - 45

C-10 ~55 - 65

C-13 ~45 - 55

C-14 ~80 - 90

C-18 (CH₃) ~15 - 25

C-19 (CHO) ~200 - 210

C-20 ~170 - 180

C-21 ~70 - 80

C-22 ~110 - 120

C-23 (C=O) ~170 - 180

Infrared (IR) Spectroscopy
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Specific experimental IR data for Cannogenin is not currently available. However, the

characteristic functional groups present in the molecule would give rise to predictable

absorption bands.

Table 4: Expected Infrared (IR) Absorption Bands for Cannogenin

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Alcohol) 3200 - 3600 Strong, Broad

C-H (Aldehyde) 2800 - 2900, 2700 - 2800 Medium

C=O (Aldehyde) 1720 - 1740 Strong

C=O (α,β-Unsaturated

Lactone)
1740 - 1760 Strong

C=C (Lactone) 1620 - 1680 Medium

C-O (Alcohol, Ether) 1000 - 1300 Strong

C-H (Alkyl) 2850 - 3000 Medium-Strong

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of cardiac

glycosides like Cannogenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified Cannogenin.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Pyridine-d₅). The choice of solvent can influence chemical shifts, particularly

for hydroxyl and aldehyde protons.

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:

Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a spectral width of 12-16 ppm, a 30-degree pulse, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of

¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are typically required.

2D NMR (COSY, HSQC, HMBC): To aid in structural elucidation, acquire two-dimensional

spectra.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, crucial for assigning quaternary carbons and

linking different parts of the molecule.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and reference them to the residual solvent peak or an internal

standard (e.g., TMS).

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of Cannogenin (typically 1-10 µg/mL) in a suitable solvent such

as methanol or acetonitrile.

The addition of a small amount of an alkali metal salt (e.g., sodium acetate) can enhance

the formation of adduct ions like [M+Na]⁺, which are often more stable and easier to

detect for cardenolides.

Instrumentation and Data Acquisition:

Employ an electrospray ionization (ESI) source coupled to a mass analyzer (e.g.,

Quadrupole, Time-of-Flight (TOF), or Orbitrap).

Introduce the sample into the ESI source via direct infusion or through a liquid

chromatography (LC) system for online separation and analysis.

Acquire spectra in positive ion mode to observe protonated molecules [M+H]⁺ or adduct

ions.

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion of interest and subjecting it to collision-induced dissociation (CID) to

generate a fragmentation pattern.

Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern to deduce structural features of the molecule.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small

amount of Cannogenin (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind

the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of

the solid sample is placed directly on the ATR crystal.
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Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Record a background spectrum of the empty sample compartment or the KBr pellet

holder.

Place the sample in the spectrometer and acquire the IR spectrum, typically over a range

of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise

ratio.

Data Analysis:

Process the spectrum to correct for background absorption.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups within the Cannogenin molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Cannogenin.
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Caption: General workflow for the isolation and spectroscopic characterization of Cannogenin.

Conclusion
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While a complete, experimentally verified set of spectroscopic data for Cannogenin is not

widely published, this guide provides the foundational information based on its known chemical

structure and the general characteristics of cardenolides. The detailed experimental protocols

offer a robust framework for researchers to obtain high-quality spectroscopic data for

Cannogenin and similar natural products. Such data is paramount for unambiguous structure

confirmation, quality control, and furthering the investigation of its biological activities and

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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